molecular formula C13H10ClN3O B1623871 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile CAS No. 338752-84-4

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile

Cat. No. B1623871
M. Wt: 259.69 g/mol
InChI Key: BNXJYNKMIAFMGY-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile (2CMP) is a synthetic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyridazine family and is a heterocyclic compound containing both nitrogen and chlorine atoms. 2CMP is a versatile compound and has been used in a variety of experiments including as an inhibitor of enzymes and as a probe for studying protein-protein interactions.

Scientific Research Applications

Herbicide and Pesticide Research

Compounds with chloropyridazinyl and methoxyphenyl groups, similar to the one mentioned, are often explored for their herbicidal and pesticidal activities. These studies focus on the interaction between chemicals and target species, aiming to improve the efficacy and selectivity of substances used in agriculture. For example, research on herbicide-herbicide interactions and the efficacy of different herbicidal compounds against various weed species can provide insights into developing more efficient and environmentally friendly agricultural chemicals (Kalaichelvi, Swaminathan, & Ramamoorthy, 2009).

Pharmacological Effects

Research on the pharmacological effects of chemical compounds, focusing on their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, is crucial. These studies can provide foundational knowledge for developing new drugs or dietary supplements. For example, the exploration of chlorogenic acid's roles against metabolic syndrome offers insights into how structurally related compounds could exhibit similar biological activities (Jesús Santana-Gálvez, L. Cisneros-Zevallos, & D. A. Jacobo-Velázquez, 2017).

Environmental Impact Studies

The environmental fate and behavior of chemical substances, including their persistence, bioaccumulation, and toxicity in aquatic environments, are of significant concern. Research in this area aims to understand and mitigate the impact of chemicals on ecosystems. For instance, studies on the occurrence, fate, and behavior of herbicides like 2,4-D in aquatic environments can serve as a model for investigating related compounds (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Analytical Chemistry and Method Development

Developing analytical methods for detecting, quantifying, and studying the chemical and physical properties of substances like 2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile is crucial in research. This includes stability studies, solubility assessment, and the development of chromatographic techniques for compound isolation and characterization. Analytical reviews and methodological studies help refine these techniques for broader application in scientific research (I. Munteanu & C. Apetrei, 2021).

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c1-18-10-4-2-9(3-5-10)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXJYNKMIAFMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420733
Record name 2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile

CAS RN

338752-84-4
Record name 2-(6-chloropyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kumar Jangid, T Yadav… - Journal of Heterocyclic …, 2013 - Wiley Online Library
Microwave‐enhanced highly efficient protocol for the synthesis of polyfunctional pyridazines beginning from 3,6‐dichloropyridazine in environmentally benign ionic liquids have been …
Number of citations: 2 onlinelibrary.wiley.com

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